molecular formula C13H15N3O2S B11956730 N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide CAS No. 123458-65-1

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B11956730
CAS No.: 123458-65-1
M. Wt: 277.34 g/mol
InChI Key: PJKGKLPRSSNDFO-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a benzenesulfonamide moiety with a methyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4,6-dimethylpyrimidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor in enzymatic reactions and is used in the study of enzyme kinetics.

    Medicine: Investigated for its potential as an antibacterial and antifungal agent.

    Industry: Used as a corrosion inhibitor in metal protection

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it inhibits the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-N-methyl-4-amino-benzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential antibacterial activity set it apart from other similar compounds .

Properties

CAS No.

123458-65-1

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-9-4-6-12(7-5-9)19(17,18)16-13-14-10(2)8-11(3)15-13/h4-8H,1-3H3,(H,14,15,16)

InChI Key

PJKGKLPRSSNDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C

Origin of Product

United States

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